N-(2,6-dimethylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide;hydrate;dihydrochloride
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Overview
Description
N-(2,6-dimethylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide;hydrate;dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide typically involves the reaction of 2,6-dimethylaniline with 2-(4-pyridin-2-ylpiperazin-1-yl)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-2-(4-piperazin-1-yl)acetamide
- N-(2,6-dimethylphenyl)-2-(4-pyridin-3-ylpiperazin-1-yl)acetamide
Uniqueness
N-(2,6-dimethylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide is unique due to its specific structural features, such as the presence of both pyridine and piperazine rings
Properties
CAS No. |
104373-54-8 |
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Molecular Formula |
C19H28Cl2N4O2 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide;hydrate;dihydrochloride |
InChI |
InChI=1S/C19H24N4O.2ClH.H2O/c1-15-6-5-7-16(2)19(15)21-18(24)14-22-10-12-23(13-11-22)17-8-3-4-9-20-17;;;/h3-9H,10-14H2,1-2H3,(H,21,24);2*1H;1H2 |
InChI Key |
OJJOQMMIAUOWKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)C3=CC=CC=N3.O.Cl.Cl |
Origin of Product |
United States |
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